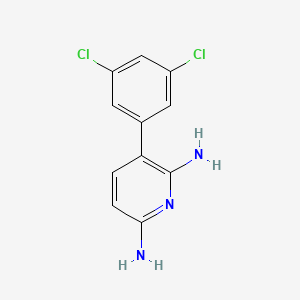![molecular formula C17H15N5O2 B13998245 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-99-3](/img/structure/B13998245.png)
5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with a range of biological activities and chemical reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Diazotization: The next step involves the diazotization of an aromatic amine (such as 4-methyl aniline) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the pyrazolone core to form the desired azo compound.
Acylation: Finally, the compound undergoes acylation with pyridine-4-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)azo-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but different substituents.
2-(4-Methylphenyl)hydrazono-3-oxo-1,2-dihydro-1-pyridinecarboxamide: Contains a hydrazone group instead of an azo group.
Uniqueness
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core, azo group, and pyridine-4-carbonyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53306-99-3 |
|---|---|
Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-5-14(6-4-11)19-20-15-12(2)21-22(17(15)24)16(23)13-7-9-18-10-8-13/h3-10,15H,1-2H3 |
InChI Key |
RVCNUUZNIDXQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



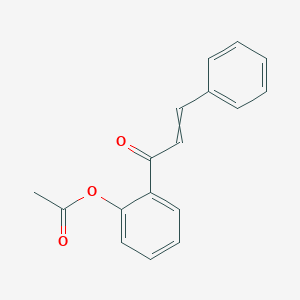





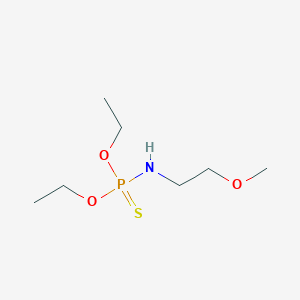
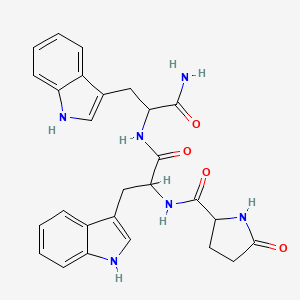
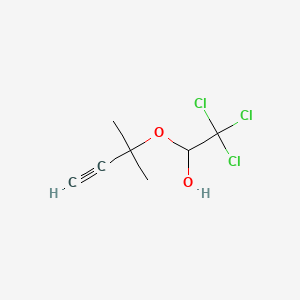
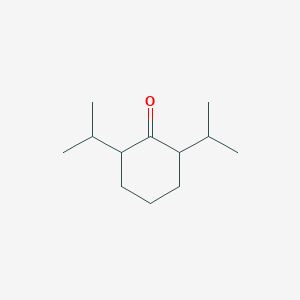
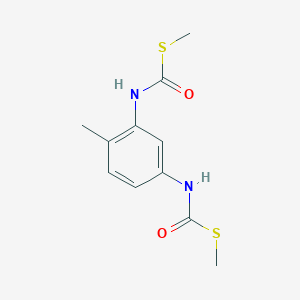
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
